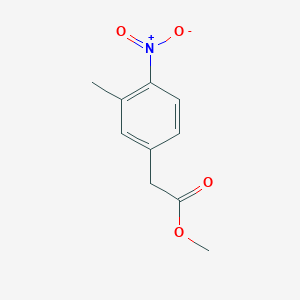

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(3-methyl-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-methyl-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methyl-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUDCBWIPGOCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of 3-Methyl-4-nitrophenylacetic Acid Methyl Ester

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the selection of orthogonal, multi-functional building blocks is paramount. 3-Methyl-4-nitrophenylacetic acid methyl ester (CAS: 156480-27-2) serves as a highly versatile intermediate in active pharmaceutical ingredient (API) synthesis. Its structural architecture is defined by three distinct, addressable functional groups: a protected carboxylic acid (methyl ester), a sterically directing meta-methyl group, and a strongly electron-withdrawing para-nitro group.

This whitepaper details the causality behind its reactivity profiles, focusing on selective nitro reduction and alpha-alkylation. By leveraging these pathways, researchers can construct complex pharmacophores, ranging from anilines used in kinase inhibitors to 2-arylpropionic acids that form the backbone of non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Profiling

Understanding the baseline quantitative properties of this scaffold is critical for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays.

| Property | Value |

| Chemical Name | 3-Methyl-4-nitrophenylacetic acid methyl ester |

| Common Synonyms | Methyl 2-(3-methyl-4-nitrophenyl)acetate; Methyl (3-methyl-4-nitrophenyl)acetate |

| CAS Registry Number | 156480-27-2 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Structural Features | Nitroarene, Methyl Ester, Toluene derivative |

| Primary Synthetic Utility | Precursor for arylamines, arylpropionic acids, and complex amides |

Data verified via [1].

Mechanistic Utility in Medicinal Chemistry

Nitro Reduction and Arylamine Functionalization

The para-nitro group on this scaffold acts as a masked aniline. Reduction of the nitroarene yields 4-amino-3-methylphenylacetic acid methyl ester, a critical nucleophilic intermediate for subsequent amide coupling, sulfonamide formation, or Buchwald-Hartwig cross-coupling.

Causality in Catalyst Selection: While traditional dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) are viable, catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) is the industry standard. The rationale is twofold: Pd/C provides exceptionally high turnover rates and operates under neutral conditions. Avoiding harsh acidic or basic environments is critical to prevent the inadvertent hydrolysis or transesterification of the labile methyl ester moiety. Recent methodologies demonstrate that commercially available Pd/C can achieve complete, selective reduction of nitro groups in aqueous or methanolic media with as little as 0.4 mol % Pd loading, utilizing hydrogen gas or silanes[2].

Alpha-Alkylation of the Phenylacetic Ester

The methylene bridge (-CH₂-) situated between the aromatic ring and the ester carbonyl is weakly acidic due to the electron-withdrawing nature of both the ester and the para-nitro group.

Causality in Base Selection: Deprotonation of this alpha-carbon requires a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at cryogenic temperatures (-78 °C). The steric bulk of LDA prevents nucleophilic attack on the ester carbonyl, ensuring quantitative enolate formation. Subsequent trapping with an electrophile (e.g., methyl iodide) yields the alpha-methylated product, methyl 2-(3-methyl-4-nitrophenyl)propanoate. This specific transformation is fundamental in synthesizing 2-arylpropionic acid derivatives—the core structural motif of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen)[3].

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating preparation, reaction monitoring, and isolation steps to ensure reproducibility.

Protocol 1: Selective Catalytic Hydrogenation of the Nitro Group

Objective: Conversion of 3-Methyl-4-nitrophenylacetic acid methyl ester to 4-amino-3-methylphenylacetic acid methyl ester.

-

Preparation: Dissolve 3-Methyl-4-nitrophenylacetic acid methyl ester (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration in a standardized hydrogenation vessel.

-

Catalyst Addition: Under a strict inert argon atmosphere (to prevent auto-ignition), carefully add 10% Pd/C (0.05 eq by weight).

-

Purging: Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the complete displacement of oxygen.

-

Reaction: Stir the suspension vigorously at 25 °C under a hydrogen balloon (1 atm) for 4–6 hours. Validate reaction completion via LC-MS (monitoring for the disappearance of the m/z 209 starting material mass).

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude aniline is typically >95% pure but can be further polished via silica gel flash chromatography (Hexanes/EtOAc) if required for sensitive downstream couplings.

Protocol 2: Alpha-Alkylation via Enolate Chemistry

Objective: Synthesis of methyl 2-(3-methyl-4-nitrophenyl)propanoate via monoalkylation.

-

Enolate Formation: In a flame-dried Schlenk flask, cool a solution of anhydrous THF and LDA (1.1 eq) to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

-

Substrate Addition: Dissolve the starting ester (1.0 eq) in a minimal volume of THF and add it dropwise to the LDA solution over 15 minutes. Stir for 1 hour at -78 °C to ensure complete, irreversible enolate generation.

-

Alkylation: Add methyl iodide (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the system to slowly warm to room temperature over 4 hours.

-

Quenching: Terminate the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted base and protonate unreacted enolate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purification: Purify the crude oil via silica gel chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure mono-alkylated ester, validating the structure via ¹H NMR (monitoring for the new alpha-methyl doublet at ~1.5 ppm).

Systems Diagram: Divergent Synthetic Workflows

The following diagram maps the logical divergence of 3-Methyl-4-nitrophenylacetic acid methyl ester into two distinct therapeutic scaffolds based on the protocols described above.

Divergent synthetic pathways of 3-Methyl-4-nitrophenylacetic acid methyl ester in drug discovery.

References

-

Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL: [Link]

- Title: A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids (EP0525506A2)

Sources

Technical Monograph: Structural Characterization and Synthetic Utility of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Part 1: Molecular Architecture & Physicochemical Profile

Identity and Nomenclature

This guide focuses on Methyl 2-(3-methyl-4-nitrophenyl)acetate , a specific regioisomer often confused with its benzoate or phenolic ester analogs. Precise structural identification is critical in drug development, particularly when this moiety serves as a scaffold for indole or isoquinoline alkaloids.

| Property | Specification |

| IUPAC Name | Methyl 2-(3-methyl-4-nitrophenyl)acetate |

| Common Name | 3-methyl-4-nitro benzeneacetic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| SMILES | COC(=O)CC1=CC(C)=C(N(=O)=O)C=C1 |

| Key Precursor CAS | 143665-37-6 (Corresponding Acid) |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

Structural Logic and Steric Environment

The molecule features a tri-substituted benzene ring. The structural integrity is governed by two competing electronic and steric factors:

-

The 3,4-Substitution Pattern: The methyl group at position 3 and the nitro group at position 4 create a sterically crowded environment ("ortho-effect"). This forces the nitro group to rotate slightly out of planarity with the benzene ring, reducing its resonance electron-withdrawing capability compared to a non-hindered nitro group.

-

The Acetate Tail: The methyl acetate group at position 1 is electronically decoupled from the ring by the methylene (

) bridge. This makes the ester carbonyl relatively stable against nucleophilic attack compared to a benzoate ester.

Critical Distinction: Do not confuse this molecule with 3-methyl-4-nitrophenyl acetate (CAS 79139-40-5), which is an ester of a phenol and highly susceptible to hydrolysis.

Part 2: Synthetic Pathways & Mechanistic Logic

To ensure high regiochemical purity, direct nitration of methyl 2-(3-methylphenyl)acetate is discouraged due to the formation of inseparable 2-nitro and 6-nitro isomers. The Gold Standard Protocol relies on the Fischer Esterification of the purified acid precursor.

Workflow Diagram (Graphviz)

Figure 1: Mechanistic flow of the acid-catalyzed esterification process, highlighting the critical water removal step to drive equilibrium.

Detailed Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 10g of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

Reagents:

-

(3-Methyl-4-nitrophenyl)acetic acid (10.0 g, 51.2 mmol)

-

Methanol, anhydrous (100 mL, solvent/reactant)

-

Sulfuric acid, conc. (

) (0.5 mL, catalyst) -

Sodium bicarbonate (

), sat. aq. solution

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of the acid precursor in 100 mL of anhydrous methanol.

-

Causality: Anhydrous methanol is strictly required. Presence of water will shift the equilibrium back to the starting acid (Le Chatelier’s principle).

-

-

Catalysis: Add 0.5 mL of concentrated

dropwise.-

Safety: Exothermic reaction. Add slowly to prevent solvent bumping.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The acid spot (

) should disappear, replaced by the less polar ester spot (

-

-

Work-up: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure (Rotavap).

-

Neutralization: Pour the residue into 100 mL of ice-cold water. Neutralize carefully with saturated

until pH ~8.-

Logic: Neutralization removes the acid catalyst and converts any unreacted starting material into its water-soluble salt, separating it from the organic ester.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Part 3: Structural Validation (Spectroscopy)

Trustworthiness in synthesis requires rigorous structural confirmation. The following data points serve as a self-validating checklist.

NMR Interpretation Logic

Figure 2: Predicted NMR shift logic. The aromatic methyl group is deshielded significantly by the adjacent nitro group.

Spectroscopic Data Table

| Technique | Signal/Peak | Assignment | Mechanistic Insight |

| Downfield shift due to ortho-nitro group. | |||

| Characteristic methyl ester singlet. | |||

| Benzylic protons; singlet confirms no adjacent neighbors. | |||

| IR | Ester carbonyl (sharp, strong). | ||

| IR | Asymmetric and symmetric nitro stretches. |

Part 4: Pharmaceutical Applications & Reactivity[2]

The 3-methyl-4-nitro benzeneacetic acid methyl ester is not merely an end-product; it is a versatile "switchable" intermediate.

The Indole Synthesis Gateway

The primary utility of this scaffold is in the synthesis of substituted indoles via the Reissert or Leimgruber-Batcho type modifications.

-

Reduction: The nitro group is reduced to an amine (

) using -

Cyclization: The resulting amine can attack the side chain (often after modification) to form nitrogen heterocycles.

Alpha-Alkylation

The methylene group (

-

Protocol: Treatment with a base like NaH or LDA allows for alkylation at the alpha position.

-

Utility: This allows the introduction of complex side chains required for specific kinase inhibitors where the 3-methyl-4-amino core is preserved.

References

-

Sigma-Aldrich. (3-Methyl-4-nitrophenyl)acetic acid Product Sheet. Merck KGaA. Link (Verified Source for Precursor).

-

PubChem. Methyl 2-(3-methyl-4-nitrophenyl)acetate Compound Summary. National Library of Medicine. Link (Structural Verification).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.

Methodological & Application

Methyl 2-(3-methyl-4-nitrophenyl)acetate indole synthesis intermediate

Application Note: Synthesis of Methyl 2-(1H-indol-5-yl)acetate via Leimgruber-Batcho Cyclization

Part 1: Strategic Overview

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a high-value bifunctional building block used to access 5-substituted indole derivatives , specifically Methyl 2-(1H-indol-5-yl)acetate . This transformation is critical in the synthesis of serotonin receptor agonists (e.g., triptans), auxin analogs, and non-steroidal anti-inflammatory drugs (NSAIDs).

The preferred synthetic route is the Leimgruber-Batcho indole synthesis .[1] Unlike the Fischer indole synthesis, which requires harsh acidic conditions that can hydrolyze the sensitive ester moiety, the Leimgruber-Batcho protocol operates under neutral-to-basic conditions during enamine formation and mild reductive conditions during cyclization. This ensures the integrity of the methyl ester side chain.

Key Advantages of this Protocol:

-

Regiospecificity: The 3-methyl-4-nitro substitution pattern exclusively yields the 5-substituted indole.

-

Functional Group Tolerance: Preserves the base-labile/acid-labile methyl ester.

-

Scalability: Avoids cryogenic steps and hazardous azides (Hemetsberger route).

Part 2: Scientific Mechanism & Regiochemistry

The transformation proceeds through two distinct stages: condensation and reductive cyclization.[1][2][3]

1. Enamine Condensation:

The acidity of the methyl protons at the C3 position is enhanced by the ortho-nitro group (vinylogous electron withdrawal). Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a trans-

-

Note: The addition of pyrrolidine often accelerates this step by generating a more reactive pyrrolidinyl enamine intermediate via transamination.

2. Reductive Cyclization: Reduction of the nitro group to an aniline derivative triggers an intramolecular nucleophilic attack on the enamine double bond. Subsequent elimination of dimethylamine (or pyrrolidine) aromatizes the system to form the indole core.

Regiochemical Mapping:

-

Precursor: The acetate side chain is para to the nitro group (C4) and meta to the methyl group (C3).

-

Indole Product: The nitro carbon becomes C7a (bridgehead); the methyl carbon becomes C3a (bridgehead).

-

Outcome: The substituent para to the nitro group ends up at Position 5 of the indole ring.

Caption: Mechanistic flow from nitro-phenylacetate precursor to 5-substituted indole via enamine intermediates.

Part 3: Detailed Experimental Protocol

Phase A: Enamine Formation[2]

Reagents:

-

Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

-

Pyrrolidine (0.1 equiv - Optional catalyst)

-

Solvent: Anhydrous DMF or DMF/Toluene mixture.

Procedure:

-

Charge: In a dry round-bottom flask equipped with a condenser and nitrogen inlet, dissolve the substrate in anhydrous DMF (5 mL/g).

-

Addition: Add DMF-DMA via syringe. If reaction is sluggish, add pyrrolidine.

-

Reaction: Heat the mixture to 110°C . The solution will turn a deep red/crimson color, indicative of the nitrostyrene enamine.

-

Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material (pale yellow) should disappear, replaced by a lower Rf, intensely colored spot.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The residue (crude enamine) is often used directly to prevent hydrolysis.

Phase B: Reductive Cyclization (Catalytic Hydrogenation Method)

Note: This method is preferred for pharmaceutical purity. For rough scale-up, Zn/Acetic Acid can be used.

Reagents:

-

Crude Enamine (from Phase A)

-

10% Pd/C (5-10 wt% loading)

-

Solvent: Methanol or Ethanol (anhydrous)

-

Hydrogen source: H2 balloon or Parr shaker (30-50 psi)

Procedure:

-

Solubilization: Dissolve the dark red enamine residue in Methanol (10 mL/g).

-

Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with Hydrogen. Agitate at room temperature (20-25°C).

-

Observation: The deep red color will fade to a pale yellow or colorless solution as the nitro group is reduced and the indole cyclizes.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75% - 85% (over two steps).

Part 4: Process Optimization & Troubleshooting

| Parameter | Observation | Optimization Action |

| Enamine Color | Remains pale/yellow after 2h | Increase Temp to 120°C or add 10 mol% Pyrrolidine. |

| Incomplete Cyclization | Intermediate amine observed | Ensure H2 pressure is maintained; check catalyst activity. |

| Ester Hydrolysis | Carboxylic acid detected | Ensure solvents are anhydrous. Avoid aqueous workup for the enamine. |

| Impurity Profile | Dimer formation | Dilute reaction concentration (keep <0.2 M). |

Workflow Diagram

Caption: Step-by-step workflow for the conversion of the nitrophenylacetate intermediate to the indole product.

Part 5: Quality Control & Analytics

To validate the identity of Methyl 2-(1H-indol-5-yl)acetate , look for these specific NMR signatures:

-

Disappearance of Methyl Singlet: The Ar-CH3 singlet (approx. 2.6 ppm) from the starting material will disappear.

-

Appearance of Indole C2/C3 Protons:

-

C2-H: Typically a doublet or multiplet around 7.1 - 7.3 ppm.

-

C3-H: Typically around 6.4 - 6.6 ppm.

-

-

NH Signal: A broad singlet around 8.0 - 10.0 ppm (exchangeable with D2O).

-

Ester Integrity: The methyl ester singlet (approx. 3.6 ppm) and the methylene protons (approx.[4] 3.7 ppm) should remain intact.

References

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-benzyloxyindole. Organic Syntheses, 63, 214.

-

Ponticello, G. S., & Baldwin, J. J. (1979). Synthesis of 5-substituted indoles via the Leimgruber-Batcho reaction. The Journal of Organic Chemistry, 44(22), 4003-4005.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Mayer, J. P., et al. (1997). Solid-phase synthesis of indoles via the Leimgruber-Batcho reaction. Tetrahedron Letters, 38(49), 8445-8448.

Sources

Application Note: Esterification of 3-Methyl-4-Nitrophenylacetic Acid

Executive Summary

This application note details the synthesis of methyl 2-(3-methyl-4-nitrophenyl)acetate (CAS: 156480-27-2) from 2-(3-methyl-4-nitrophenyl)acetic acid (CAS: 143665-37-6). This transformation is a critical intermediate step in the synthesis of indole-based alkaloids and pharmaceutical precursors, particularly where the 3-methyl-4-nitro substitution pattern is required for subsequent reductive cyclization (e.g., Leimgruber-Batcho indole synthesis).

We present two validated protocols:

-

Method A (Standard Scale-Up): A robust, cost-effective Fischer esterification using sulfuric acid (

) in methanol. -

Method B (High-Precision/Anhydrous): An in situ acid generation method using Trimethylsilyl Chloride (TMSCl), ideal for high-value, small-scale batches requiring strictly anhydrous conditions.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 3-methyl-4-nitrophenylacetic acid , possesses a phenylacetic acid backbone substituted with a nitro group at the para position and a methyl group at the meta position relative to the acetic acid chain.

-

Electronic Effects: The nitro group (

) is strongly electron-withdrawing. While the methylene spacer ( -

Steric Considerations: The 3-methyl group introduces mild steric bulk on the ring but does not significantly hinder the carboxyl group, which is extended by the methylene chain.

-

Solubility: The acid is sparingly soluble in water but soluble in polar organic solvents (MeOH, EtOH, EtOAc).

Reaction Mechanism (Fischer Esterification)

The reaction follows a reversible, acid-catalyzed nucleophilic acyl substitution. To drive the equilibrium toward the ester (product), we utilize Le Chatelier’s Principle by using methanol in large excess (as the solvent).

Key Mechanistic Steps:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing its electrophilicity.[1][2]

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon.

-

Proton Transfer & Elimination: Water is eliminated to reform the carbonyl double bond, yielding the ester.

Figure 1: Simplified mechanistic flow of the acid-catalyzed esterification.

Experimental Protocols

Method A: Sulfuric Acid Catalysis (Standard Scale-Up)

Best for: Batches >10g, cost-sensitive production.

Reagents:

-

3-methyl-4-nitrophenylacetic acid (1.0 equiv)

-

Methanol (Reagent Grade, anhydrous preferred but not strictly required) (10-20 volumes)

-

Sulfuric Acid (

), conc.[3] (0.1 - 0.5 equiv)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 3-methyl-4-nitrophenylacetic acid and Methanol . Stir until the solid is mostly suspended/dissolved.

-

Catalyst Addition: Add conc.

dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours .-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The acid spot (

) should disappear, replaced by the ester (

-

-

Concentration: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

-

Quench/Workup:

-

Pour the residue into ice-water .

-

Neutralize carefully with saturated

solution. Why: This removes unreacted acid as the water-soluble carboxylate salt. -

Extract with Ethyl Acetate (EtOAc) (

).[3]

-

-

Drying: Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate.

Method B: TMSCl Mediated Methanolysis (High Precision)

Best for: Batches <5g, high-value material, strictly anhydrous needs. Reference Grounding: This method utilizes TMSCl to generate anhydrous HCl in situ and chemically scavenge water produced during esterification [1].

Reagents:

-

3-methyl-4-nitrophenylacetic acid (1.0 equiv)

-

Methanol (Anhydrous) (15 volumes)

-

Trimethylsilyl Chloride (TMSCl) (2.0 equiv)[4]

Protocol:

-

Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

-

Addition: Add Methanol and 3-methyl-4-nitrophenylacetic acid .

-

Acid Generation: Cool to

. Add TMSCl dropwise via syringe. -

Reaction: Remove ice bath and stir at Room Temperature for 12–18 hours.

-

Note: This method often proceeds without reflux, preserving thermal stability of the nitro group.

-

-

Workup: Concentrate in vacuo. Partition residue between EtOAc and sat.

. Dry and concentrate as in Method A.

Data Presentation & Characterization

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Pale yellow solid or oil | Nitro compounds often impart a yellow hue.[9] |

| Yield (Method A) | 85 – 92% | Loss usually due to incomplete extraction. |

| Yield (Method B) | 95 – 99% | Higher conversion due to water scavenging. |

| Characteristic methyl ester singlet. | ||

| Benzylic methylene protons. | ||

| IR Spectroscopy | ~1735 | Ester carbonyl stretch (vs. ~1710 for acid). |

Workflow Decision Tree

Figure 2: Operational workflow for selecting the appropriate esterification protocol.

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If starting material remains (TLC

0.1), add 10% more catalyst and extend reflux time. For Method B, add 0.5 eq more TMSCl. -

Emulsions during Workup: The nitro group increases polarity. If an emulsion forms during EtOAc extraction, add a small amount of Brine or filter through a Celite pad.

-

Transesterification: If using Ethanol as a stabilizer in Chloroform during NMR, ensure no transesterification occurred (though unlikely without catalyst).

Safety (E-E-A-T)

-

Nitro Compounds: While 3-methyl-4-nitrophenylacetic acid is stable, nitro-aromatics can be energetic. Avoid distilling the final product at high temperatures (>150°C) without DSC testing.

-

TMSCl: Reacts violently with water to release HCl gas. Handle in a fume hood.

-

Sulfuric Acid: Corrosive. Always add acid to methanol, never methanol to hot acid.

References

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.

-

ChemicalBook. (n.d.). Methyl (3-nitrophenyl) acetate Synthesis. Retrieved from (Validating TMSCl/MeOH protocol for nitro-phenylacetic acids).

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Org. Synth. Coll. Vol. 9 , p.539. Retrieved from (Validating general phenylacetic acid esterification workflows).

-

Sigma-Aldrich. (n.d.). 3-Methyl-4-nitrophenylacetic acid methyl ester Product Page. Retrieved from (Confirming compound existence and properties).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application and Protocol Guide: Solvent Selection for Reactions of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Introduction: The Critical Role of the Solvent in Modulating Reactivity

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the nitro, methyl, and acetate functionalities on the phenyl ring offers multiple avenues for chemical transformation. However, the success of these transformations—be it nucleophilic substitution, reduction of the nitro group, or hydrolysis of the ester—is critically dependent on the judicious selection of the reaction solvent. The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the product distribution.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for reactions involving Methyl 2-(3-methyl-4-nitrophenyl)acetate. We will delve into the theoretical underpinnings of solvent effects and provide practical, step-by-step protocols for key transformations.

Theoretical Framework for Solvent Selection: A Mechanistic Approach

The choice of a solvent is fundamentally a decision about controlling the energies of the ground state and the transition state of a reaction. By stabilizing or destabilizing these states to different extents, a solvent can dramatically alter the activation energy and, consequently, the reaction rate.[2][3] For reactions involving a polar molecule like Methyl 2-(3-methyl-4-nitrophenyl)acetate, the key solvent properties to consider are polarity, proticity (the ability to donate a hydrogen bond), and the specific interactions a solvent can have with reactants and intermediates.

Solvent Polarity and its Impact

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in reactions where there is a change in charge distribution between the reactants and the transition state.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess a hydroxyl group and can act as both hydrogen bond donors and acceptors. They are particularly effective at stabilizing charged species, such as ions and polar transition states.[4]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile have large dipole moments but lack an acidic proton. They are excellent at solvating cations but less so for anions, which can enhance the reactivity of anionic nucleophiles.[1]

-

Nonpolar Solvents: Solvents such as toluene, hexane, and dioxane have low dielectric constants and are generally poor at solvating charged species. They are often used when reactants are nonpolar or to suppress side reactions that are accelerated by polar environments.

The following diagram illustrates a general decision-making framework for solvent selection based on the anticipated reaction mechanism.

Caption: A decision-making workflow for initial solvent screening based on reaction type.

Application in Key Transformations

Let's explore how these principles apply to three common reactions of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[5][6] In this case, the nitro group is at the C4 position, making it susceptible to displacement by a strong nucleophile.

Mechanism Insight: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the formation of this complex.

Solvent Choice Rationale: Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[7] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) while leaving the anionic nucleophile relatively "naked" and more reactive. In contrast, polar protic solvents can form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction.[4]

Comparative Solvent Effects on a Model SNAr Reaction:

| Solvent | Dielectric Constant (ε) | Typical Relative Rate | Rationale for Observation |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High | Excellent at solvating cations, leaving the nucleophile highly reactive. Stabilizes the Meisenheimer complex.[8] |

| N,N-Dimethylformamide (DMF) | 37 | High | Similar to DMSO, promotes high reactivity of the nucleophile. |

| Acetonitrile | 37.5 | Moderate to High | A polar aprotic solvent that is a good choice when a less reactive system is desired. |

| Tetrahydrofuran (THF) | 7.6 | Low to Moderate | Lower polarity leads to reduced rates, but can be useful for controlling reactivity. |

| Methanol | 33 | Low | A polar protic solvent that solvates and deactivates the anionic nucleophile through hydrogen bonding.[9] |

| Toluene | 2.4 | Very Low | Nonpolar, poor solubility for ionic nucleophiles and poor stabilization of the charged intermediate. |

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a fundamental step in the synthesis of many pharmaceuticals. Common methods include catalytic hydrogenation or the use of metal-based reducing agents.

Solvent Choice Rationale: The choice of solvent for nitro group reduction is highly dependent on the reducing agent.

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): Protic solvents like ethanol and methanol are often preferred due to their ability to dissolve the substrate and facilitate the interaction with the catalyst surface.[10][11] They also act as a good source of protons.

-

Metal-Based Reductions (e.g., NaBH₄/FeCl₂, SnCl₂): Aprotic solvents are often found to give higher conversions.[12] Tetrahydrofuran (THF) is a common choice as it is relatively inert to the reducing agents and has good solvating properties for both the organic substrate and the metal salts.[12] The use of polar protic solvents like ethanol can sometimes lead to lower conversions in these systems.[12]

Comparative Solvent Effects on a Model Nitro Reduction:

| Reducing System | Solvent | Typical Outcome | Rationale for Observation |

| H₂, Pd/C | Methanol/Ethanol | High Yield | Good solubility of reactants, facilitates interaction with the catalyst.[10] |

| H₂, Pd/C | Ethyl Acetate | Good Yield | A less protic alternative, can be useful if the substrate is sensitive to alcohols. |

| NaBH₄-FeCl₂ | Tetrahydrofuran (THF) | High Conversion | Aprotic nature favors the reaction, good solvent for the reagents.[12] |

| NaBH₄-FeCl₂ | Ethanol | Poor Conversion | The protic solvent can interfere with the reducing agent.[12] |

| SnCl₂·2H₂O | Ethanol/Ethyl Acetate | High Yield | Protic solvents are often used with this classic reducing agent.[11] |

Hydrolysis of the Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions.

Solvent Choice Rationale: For ester hydrolysis, the solvent system must provide a source of water for the reaction while ensuring the solubility of the organic substrate.[13] This is typically achieved using a mixture of water and a water-miscible organic solvent.

-

Aqueous-Organic Mixtures: The addition of an organic co-solvent like acetone, DMSO, or dioxane to water can significantly impact the reaction rate.[1][3][14] The effect is complex and depends on changes in dielectric constant, solvation of the initial and transition states, and the structure of the water-solvent mixture.[13][14] For base-catalyzed hydrolysis, increasing the proportion of a dipolar aprotic solvent like DMSO can lead to a dramatic rate enhancement.[8] This is because the desolvation of the hydroxide ion in the mixed solvent makes it a more potent nucleophile.[8]

Comparative Solvent Effects on a Model Base-Catalyzed Ester Hydrolysis:

| Solvent System (v/v) | Typical Relative Rate | Rationale for Observation |

| Water | Low | Limited solubility of the organic substrate. |

| Water-DMSO (e.g., 20:80) | Very High | DMSO desolvates the hydroxide ion, increasing its nucleophilicity.[8] |

| Water-Acetone | Moderate | The rate can decrease with increasing acetone content due to a combination of dielectric and solvation effects.[1] |

| Water-Dioxane | Moderate | Similar to acetone, the rate is influenced by the changing properties of the mixed solvent.[3][14] |

| Water-Methanol | Moderate | Methanol is a polar protic solvent and can compete with water in solvating the reactants and transition state. |

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Methodology:

-

To a stirred solution of Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF, ~5-10 mL per mmol of substrate), add the nucleophile (e.g., sodium methoxide, piperidine, 1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the desired product.

Protocol 2: General Procedure for the Reduction of the Nitro Group using NaBH₄-FeCl₂

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 eq.) in THF (~10 mL per mmol of substrate).

-

Add FeCl₂ (1.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the mixture in an ice bath and add NaBH₄ (2.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Note on Safety: The addition of NaBH₄ to the reaction mixture can be exothermic and generate hydrogen gas. The quenching step should also be performed with care.

Conclusion and Green Chemistry Considerations

The selection of a solvent is a multi-faceted decision that requires a deep understanding of the reaction mechanism and the properties of the solvent. For reactions of Methyl 2-(3-methyl-4-nitrophenyl)acetate, a systematic approach based on the principles outlined in this guide will enable researchers to optimize reaction conditions, improve yields, and minimize side products.

In line with the principles of green chemistry, it is also important to consider the environmental, health, and safety (EHS) profile of the chosen solvent.[15][16] Several solvent selection guides are available to aid in this process, such as the CHEM21 guide, which ranks solvents based on their EHS impact.[16][17] Whenever possible, researchers should aim to use solvents that are less hazardous and have a lower environmental footprint.

References

- Kinetics Solvent Effect and Mechanism of Hydrolysis of Ethyl Caprylate Ester in Aqueous Organic Solvent Media. Indian Journals.

- Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph

- The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. Bradford Scholars - University of Bradford.

- Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of N

- Kinetic studies in ester hydrolysis. [No Source Found].

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [No Source Found].

- 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.

- "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters". RJPN.

- A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a st

- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions | Request PDF.

- The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [No Source Found].

- selective reduction of nitro group without affecting other functional groups. Benchchem.

- Chem21 Solvent Selection Guide. Green Chemistry For Sustainability.

- Solvent and Reagent Selection Guide.

- Advancement in methodologies for reduction of nitroarenes. Goa University.

- Solvent Selection from the Green Perspective | LCGC Intern

- Synthesis of Methyl 2-[(3-Nitrophenyl)

- Bio-Based Solvents for Organic Synthesis. CORE.

- Methyl 2-(3-nitrophenyl)acetate | C9H9NO4 | CID 526967. PubChem - NIH.

- Methyl 3-nitrophenylacet

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic arom

- Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition St

- Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)

- Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate.

- 3-Methyl-4-nitrophenol chemical structure and synthesis. Benchchem.

- Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates | The Journal of Organic Chemistry.

- Multistep reaction catalyzed by the EST?PtNP complexes. Hydrolysis of...

- Methyl 2-(4-nitrophenyl)

- Synthesis of p-nitrophenyl acetate | Request PDF.

- Write the discussion for the experiment of nitration of methyl benzo

- Methyl (3-fluoro-2-nitrophenyl)

- Nitration of Methyl Benzo

- Aromatic 3a.

- Nitration and Sulfonation Reactions In Electrophilic Arom

- Methyl 2-(4-fluoro-3-nitrophenyl)

- 40433-57-6, (4-nitrophenyl)methyl 2-(4-nitrophenyl)

- 2945-08-6 | Methyl 2-(4-nitrophenyl)

Sources

- 1. Indian Journals [indianjournals.com]

- 2. jru-b.com [jru-b.com]

- 3. DSpace [bradscholars.brad.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. ias.ac.in [ias.ac.in]

- 14. rjpn.org [rjpn.org]

- 15. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chemistryforsustainability.org [chemistryforsustainability.org]

Troubleshooting & Optimization

Solubility issues with Methyl 2-(3-methyl-4-nitrophenyl)acetate

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubility & Handling of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Part 1: Executive Technical Overview

Compound Identity:

-

Molecular Formula: C₁₀H₁₁NO₄

-

Molecular Weight: 209.20 g/mol

The Core Challenge: Methyl 2-(3-methyl-4-nitrophenyl)acetate is a lipophilic ester used primarily as a synthetic intermediate (e.g., precursor to indoles or aniline derivatives via reduction). Users frequently report "solubility failure" in biological assays. This is rarely a defect in the material but rather a mismatch between the compound's physicochemical properties (high LogP, low aqueous solubility) and the solvent system employed.

The presence of the nitro group at the para position activates the ester, making it susceptible to spontaneous hydrolysis in alkaline buffers, which users often mistake for solubility issues.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Aqueous Assay Buffers

Q: I prepared a 10 mM stock in DMSO, but when I dilute it into my PBS assay buffer (pH 7.4), the solution turns cloudy immediately. Why?

A: You are experiencing "Solvent Shock" (Compound Crash-out). This compound is highly lipophilic (LogP ~1.8–2.2). DMSO is miscible with water, but the compound is not. When the DMSO stock hits the aqueous buffer, the solvent rapidly diffuses away, leaving the hydrophobic molecules to aggregate and precipitate.

-

The Fix:

-

Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in buffer with 10% DMSO) before the final dilution.

-

Surfactant Addition: Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer before adding the compound. This creates micelles that sequester the lipophilic ester, keeping it in pseudo-solution.

-

Issue 2: Stock Solution Instability (Crystallization)

Q: My DMSO stock solution (20 mM) was clear yesterday. After storing it at -20°C and thawing it today, there are needle-like crystals that won't dissolve. Is the compound bad?

A: The compound is likely fine, but your DMSO has absorbed water. DMSO is hygroscopic. Every time you open the vial, it pulls moisture from the air. At -20°C, this water can act as a seed for crystallization or reduce the solubility limit of the cold solvent.

-

The Fix:

-

Sonication: Sonicate the vial in a water bath at 30–35°C for 10–15 minutes. Vortex vigorously.

-

Aliquotting: Never store a "working stock" in a large volume. Prepare single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles and moisture exposure.

-

Issue 3: Chemical Stability (Hydrolysis)

Q: I dissolved the compound in PBS (pH 7.4) for a 24-hour stability test. HPLC shows the peak disappearing, but no precipitate. Where did it go?

A: Your compound chemically degraded via Hydrolysis . The 4-nitro group on the phenyl ring is electron-withdrawing. This pulls electron density away from the ester carbonyl, making it highly electrophilic and prone to attack by water (OH⁻ ions).

-

Reaction: Methyl ester + H₂O

(3-methyl-4-nitrophenyl)acetic acid + Methanol. -

Consequence: The resulting acid is more soluble in buffer (as a carboxylate anion), which explains why you don't see a precipitate, but your active ester is gone.

-

The Fix:

-

Avoid storing the compound in aqueous buffers for >4 hours.

-

If long incubations are required, lower the pH to 6.0–6.5 (if your assay allows) to slow the hydrolysis rate.

-

Part 3: Physicochemical Data & Solvent Compatibility

Table 1: Solvent Compatibility Matrix

| Solvent | Solubility Limit (Est.) | Suitability | Notes |

| DMSO | > 50 mM | Excellent | Recommended for stock solutions. Hygroscopic. |

| DMF | > 50 mM | Excellent | Good alternative if DMSO interferes with assay. |

| Methanol | ~ 20 mM | Good | Suitable for chemical synthesis; evaporates easily. |

| Ethanol | ~ 10 mM | Moderate | Lower solubility than MeOH. |

| Water / PBS | < 0.1 mM | Poor | Do not use for stock preparation. |

| DCM | > 100 mM | Excellent | Best for extraction/workup, not biological assays. |

Part 4: Experimental Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution

Objective: To create a stock solution that minimizes water uptake and precipitation risks.

-

Weighing: Accurately weigh 2.1 mg of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (freshly opened or stored over molecular sieves).

-

Note: Do not use DMSO that has been sitting on the shelf for months.

-

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 30°C for 5 minutes.

-

Verification: Inspect visually against a dark background. The solution must be perfectly clear.

-

Storage: Divide into 50 µL aliquots in amber microtubes. Store at -20°C.

Protocol B: "Crash-Out" Prevention for Biological Assays

Objective: Diluting stock into aqueous buffer without precipitation.

-

Prepare Buffer: PBS (pH 7.4) + 0.05% Tween-20.

-

Intermediate Dilution:

-

Take 10 µL of 10 mM DMSO stock.

-

Add to 90 µL of pure DMSO (creates 1 mM stock).

-

Why? High-concentration spikes often crash locally before mixing.

-

-

Final Dilution:

-

Add 1 µL of the 1 mM stock to 999 µL of the prepared Buffer (with Tween-20) while vortexing the buffer .

-

Final Concentration: 1 µM (0.1% DMSO).

-

-

Incubation: Use immediately. Do not store this dilution overnight due to hydrolysis risk.

Part 5: Visual Decision Guides

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logical workflow to diagnose and resolve precipitation or loss of activity.

Figure 2: Stock Solution Preparation Workflow

Caption: Step-by-step protocol to ensure stability and reproducibility.

References

-

Chemical Identity: 3-Methyl-4-nitrophenylacetic acid methyl ester. CAS No. 156480-27-2.[3][4] Sigma-Aldrich / Merck KGaA. (Verified via Search 1.1).

-

Synthesis Application: Patent US10544113B2. Thiazolidinone compounds and use thereof. Describes the use of Methyl (3-methyl-4-nitrophenyl)acetate as a starting material reduced by Tin(II) chloride in methanol.[5] .

-

General Hydrolysis Mechanism: Taylor, E. L., et al. (1963). The hydrolysis of p-nitrophenyl acetate catalyzed by 3-phosphoglyceraldehyde dehydrogenase. Journal of Biological Chemistry, 238, 734-740. (Demonstrates the lability of nitro-phenyl esters in biological buffers). .

-

DMSO Solubility Issues: Oldenburg, K., et al. (2005).[6] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry & High Throughput Screening. (Explains the crystallization mechanism in wet DMSO). .

Sources

- 1. 313548-40-2_CAS号:313548-40-2_N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide - 化源网 [chemsrc.com]

- 2. Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate | C10H11NO5 | CID 165616909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-4-nitrophenylacetic acid methyl ester | 156480-27-2 [sigmaaldrich.cn]

- 4. 4-nitrophenylacetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. US10544113B2 - Thiazolidinone compounds and use thereof - Google Patents [patents.google.com]

- 6. ziath.com [ziath.com]

Preventing hydrolysis of methyl ester during nitro reduction

Technical Support Center | Topic ID: ORG-RED-004

Executive Summary

Reducing a nitro group (

While the reduction of the nitro group itself is often straightforward, the reaction environment (pH, temperature) and workup conditions are where ester loss typically occurs. This guide prioritizes Chemoselective Metal-Mediated Reductions (specifically Iron/Ammonium Chloride) as the most robust protocol for preserving esters, while providing necessary caveats for Catalytic Hydrogenation.[1]

Mechanism of Failure

To prevent failure, one must understand the enemy. The ester group is susceptible to nucleophilic attack at the carbonyl carbon.

Diagram 1: Failure Pathways

This diagram illustrates how improper solvent choice or pH control leads to side products.

Caption: Figure 1. Competitive pathways during nitro reduction. Red arrows indicate irreversible failure modes.

Method Selection: The Decision Matrix

Not all reduction methods are equal.[1][2][3] Use this table to select the correct protocol based on your substrate's complexity.

| Method | Reagents | pH Profile | Ester Safety | Halogen Safety | Recommendation |

| Fe / | Iron powder, Ammonium Chloride, EtOH/ | Neutral / Mildly Acidic (~pH 5-6) | High | High | Primary Recommendation. Robust, cheap, and highly chemoselective.[4] |

| Catalytic Hydrogenation | Neutral | High | Low (Risk of dehalogenation) | Use only if no halogens/alkenes are present. Fast and clean. | |

| Zinc / Acetic Acid | Zn, AcOH | Acidic | Moderate | Moderate | Risk of hydrolysis if heated too long. |

| Tin(II) Chloride | Acidic (Lewis Acid) | Moderate | High | Good, but workup is difficult (emulsions) and tin waste is toxic. | |

| Sulfide Reduction | Basic | Low | High | Avoid. High pH often hydrolyzes esters. |

Validated Protocols

Protocol A: The "Gold Standard" (Fe / )

Best for: Complex molecules containing esters, halides, aldehydes, or ketones.

Mechanism: Single electron transfer (SET) from Fe surface.[1]

Reagents:

-

Substrate (1 equiv)

-

Iron Powder (3–5 equiv) - Tip: Use reduced iron powder, 325 mesh.

-

Ammonium Chloride (

) (3–5 equiv) -

Solvent: 4:1 mixture of Ethanol:Water (or Methanol:Water for strict methyl ester safety).

Step-by-Step:

-

Dissolution: Dissolve substrate in the alcohol/water mixture.

-

Activation: Add

and Iron powder. -

Reaction: Heat to 70–80°C with vigorous stirring.

-

Workup (CRITICAL STEP):

-

Filtration: While still warm, filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with ethyl acetate.

-

Partition: Concentrate the filtrate to remove most alcohol. Dilute with water and Ethyl Acetate.

-

Separation: Separate layers.

-

Wash: Wash organic layer with Saturated

(NOT NaOH) and then Brine. -

Dry: Dry over

and concentrate.

-

Protocol B: Catalytic Hydrogenation

Best for: Simple substrates (no halogens/alkenes) requiring high throughput.

Reagents:

-

Substrate (1 equiv)

-

Pd/C (10% wt loading, use 5-10 mol%)

-

Solvent: Methanol (Matches the methyl ester).

Step-by-Step:

-

Safety: Purge vessel with Nitrogen.

-

Addition: Add catalyst and substrate in Methanol.

-

Reduction: Introduce

(balloon pressure is usually sufficient). Stir at RT. -

Workup: Filter through Celite to remove Pd/C. Concentrate.

-

Note: No aqueous workup is usually required, minimizing hydrolysis risk.

-

Troubleshooting & FAQs

Q1: I used the Fe/ method, but I still see some carboxylic acid. Why?

A: This is likely due to the Workup , not the reaction.

-

Diagnosis: Did you use NaOH or strong base to neutralize?

-

Fix: Iron salts are acidic.[2] When you quench, use saturated

or -

Process Check: Ensure you do not leave the crude product sitting in the aqueous phase for hours. Extract immediately.

Q2: My methyl ester converted to an ethyl ester.

A: You experienced Transesterification .

-

Cause: You likely used Ethanol as the solvent. While Fe/

is mild, prolonged heating in ethanol can exchange the alkoxy group. -

Fix: Match the solvent to the ester.[6] For a methyl ester substrate, use Methanol/Water instead of Ethanol/Water.

Q3: The Iron reaction is stalling. Can I add acid?

A: Proceed with caution.

-

Adding HCl will accelerate the reduction but significantly increases the risk of hydrolysis.

-

Better Alternative: Add more

and fresh Iron powder. Sonicate the mixture for 5 minutes to clean the iron surface (remove oxide layer) before reheating.

Q4: I have an Iodine substituent on the ring. Will it survive?

A:

-

With Pd/C: No. Iodine will be reduced (dehalogenated).

-

With Fe/

: Yes. This method is orthogonal to aryl halides.

Logic Map: Troubleshooting Workflow

Caption: Figure 2. Diagnostic logic for impurity identification.

References

-

Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal. Available at: [Link]

- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Tetrahedron Letters, 25(32), 3415-3418.

-

Kumar, S., et al. (2014).[4] "Chemoselective reduction of nitroarenes... in water." Journal of Organic Chemistry, 79, 9433-9439.[4] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Purification of Methyl 2-(3-methyl-4-nitrophenyl)acetate

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for professionals in research and drug development who are working on the purification of Methyl 2-(3-methyl-4-nitrophenyl)acetate. The following information is curated from established chromatographic principles and field experience to help you navigate the common challenges associated with this specific separation. We will move beyond simple procedural steps to explain the reasoning behind these techniques, ensuring a deeper understanding and more successful outcomes.

Troubleshooting Guide: Common Issues in Column Chromatography

This section addresses specific problems you may encounter during the purification process. Each answer provides a causal analysis and a step-by-step solution.

Question 1: Why is my compound, Methyl 2-(3-methyl-4-nitrophenyl)acetate, co-eluting with an impurity? The spots were separated on my initial TLC plate.

Answer:

This is a common and frustrating issue that typically points to a problem with either resolution on the column or a misinterpretation of the initial TLC.

-

Causality:

-

Column Overload: The most frequent cause is loading too much crude material onto the column. When the stationary phase is saturated, the separation efficiency drops dramatically, causing bands to broaden and overlap.

-

Poor Column Packing: An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front. This prevents the distinct, horizontal bands necessary for good separation, causing tailing and mixing.[1]

-

Suboptimal Solvent System: While your TLC showed separation, the resolution (distance between spots) may not have been sufficient for a bulk separation. An ideal preparative separation requires a significant difference in Rf values (ΔRf ≥ 0.2) between the target compound and impurities. The standard recommendation is to find a solvent system that gives your target compound an Rf of 0.3-0.4, which provides a good balance between elution time and separation.[2]

-

-

Troubleshooting Protocol:

-

Reduce the Load: As a rule of thumb, use a silica gel-to-crude material ratio of at least 50:1 by weight. For very difficult separations, this may need to be increased to 100:1 or even higher.

-

Re-evaluate Your Solvent System: Your goal is to maximize the separation factor (α) between your product and the key impurity. Test a variety of solvent systems. If you used a standard ethyl acetate/hexane system, try a different solvent pairing with different selectivity, such as dichloromethane/hexane or ether/hexane.[3] Sometimes, adding a small percentage of a third, more polar solvent (e.g., 1-2% methanol in dichloromethane) can drastically alter selectivity.[4]

-

Ensure a Perfectly Packed Column: Always use a slurry packing method for the most uniform column bed. Ensure the column is perfectly vertical and tap it gently as the slurry settles to dislodge any air bubbles. Add a layer of sand on top to prevent the silica bed from being disturbed when you add the eluent.[1][5]

-

Question 2: My product seems to have decomposed on the column. My yield is very low and I see a streak of baseline material on my TLC analysis of the fractions.

Answer:

The combination of a nitro group and an ester on an aromatic ring can sometimes lead to instability on acidic stationary phases like silica gel.

-

Causality:

-

Silica Gel Acidity: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the ester group or other degradation pathways, especially if the elution process is slow.

-

Extended Contact Time: If the solvent polarity is too low, the compound will spend a long time on the column, increasing the opportunity for degradation to occur.

-

-

Troubleshooting Protocol:

-

Perform a Stability Test: Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica gel.[2]

-

Use a Deactivated Stationary Phase:

-

Neutral Alumina: Alumina can be a good alternative for compounds that are sensitive to acid. Remember that the solvent selectivity will be different on alumina, so you will need to re-screen your solvent systems using alumina TLC plates.

-

Deactivated Silica: You can "deactivate" silica gel by pre-treating it. A common method is to flush the packed column with your eluent containing a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia in methanol, before loading your sample. This neutralizes the acidic sites.[4]

-

-

Expedite Elution: If the instability is minor, simply increasing the speed of the purification can help. Use a slightly more polar solvent system to reduce the retention time. Applying positive pressure (flash chromatography) is standard practice for this reason.[2]

-

Question 3: My compound is tailing severely, resulting in broad bands and poor separation.

Answer:

Tailing occurs when a portion of the compound is retained more strongly than the bulk, creating a "tail" on the back end of the elution band.

-

Causality:

-

Strong Analyte-Stationary Phase Interactions: The polar nitro and ester functional groups in your molecule can engage in strong hydrogen bonding with the silanol groups on the silica surface. This can cause tailing.[1]

-

Channeling in the Column: As mentioned before, a poorly packed column will cause tailing and band broadening.[6]

-

Sample Loading Issues: If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it can disrupt the top of the column and lead to poor band shape.

-

-

Troubleshooting Protocol:

-

Use a Mobile Phase Modifier: Adding a small amount of a more polar solvent can help to reduce tailing by competing with your compound for the active sites on the silica gel. For a moderately polar compound like this, adding 1-5% of methanol or isopropanol to a dichloromethane or ethyl acetate-based mobile phase can often sharpen the peaks.[3]

-

Optimize Sample Loading: Always dissolve your crude material in the minimum amount of solvent. Ideally, use the mobile phase itself. If your compound is not very soluble in the mobile phase, dissolve it in a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be carefully added to the top of the column.[5] This is the preferred method for achieving sharp bands.

-

Frequently Asked Questions (FAQs)

Q1: What is the best way to develop a solvent system for purifying Methyl 2-(3-methyl-4-nitrophenyl)acetate?

A1: The process should be systematic and always start with Thin Layer Chromatography (TLC).

-

Start with a Two-Component System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[3] For a compound of moderate polarity like Methyl 2-(3-methyl-4-nitrophenyl)acetate, a good starting point for TLC analysis would be 20-30% ethyl acetate in hexane (e.g., a 4:1 or 3:1 ratio).

-

Aim for an Rf of ~0.35: The ideal Rf value for the target compound on a TLC plate is between 0.3 and 0.4.[2]

-

If the Rf is too high (> 0.5), decrease the polarity by adding more hexane.

-

If the Rf is too low (< 0.2), increase the polarity by adding more ethyl acetate.

-

-

Check for Separation: Once you have the target compound in the ideal Rf range, carefully check the separation between it and any visible impurities. If separation is poor, you must change the solvent system's selectivity (see Troubleshooting Question 1).

Solvent Selection Workflow

Caption: Workflow for solvent system optimization using TLC.

Q2: What are the likely impurities I need to separate?

A2: The impurities will depend on the synthetic route. Assuming the compound is synthesized by nitration of methyl 2-(3-methylphenyl)acetate, the most likely impurities are:

-

Isomeric Products: Nitration can also occur at other positions on the aromatic ring, leading to isomers like methyl 2-(3-methyl-2-nitrophenyl)acetate or methyl 2-(3-methyl-6-nitrophenyl)acetate. These isomers often have very similar polarities, making them the most challenging impurities to separate.[1]

-

Unreacted Starting Material: Incomplete nitration will leave residual methyl 2-(3-methylphenyl)acetate. This will be significantly less polar than the nitrated products.

-

Di-nitrated Products: Over-nitration can lead to the formation of dinitro compounds, which will be significantly more polar than your desired product.[1]

Q3: How do I monitor the column and decide which fractions to combine?

A3: Careful and systematic fraction analysis is critical for isolating a pure compound.

-

Collect Fractions: Collect the eluent in a series of numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

-

Analyze by TLC: Use TLC to analyze the fractions. Spot every other fraction (or every fraction if the separation is difficult) on a TLC plate. It is essential to also spot your crude starting material (SM) and a pure reference standard (if available) on the same plate for comparison.

-

Visualize and Group: After eluting the TLC plate, visualize the spots (usually under a UV lamp for aromatic compounds).

-

Identify the fractions that contain only the spot corresponding to your pure product.

-

Identify fractions that are mixed (containing both product and impurities).

-

Identify fractions containing only impurities.

-

-

Combine and Concentrate: Combine all the pure fractions into a single flask. The mixed fractions can be combined separately and potentially re-purified. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your final product.[1]

Fraction Collection and Analysis Workflow

Caption: Workflow for fraction analysis and product isolation.

Q4: What are the critical safety precautions for this procedure?

A4: Safety is paramount. When handling Methyl 2-(3-methyl-4-nitrophenyl)acetate, its precursors, and the solvents, you must adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles.[7][8]

-

Ventilation: Perform all operations, especially handling volatile organic solvents and weighing out silica gel, inside a certified chemical fume hood to avoid inhalation of harmful vapors and dust.[7]

-

Compound Hazards: Aromatic nitro compounds should be handled with care. They can be irritants and may have other toxicological properties. Avoid skin contact.[7][9]

-

Solvent Flammability: The solvents used (hexane, ethyl acetate, etc.) are flammable. Ensure there are no sources of ignition near your work area.[9]

-

Silica Dust: Inhaling fine silica dust can cause respiratory damage. Handle silica gel carefully in a fume hood to minimize dust creation.

-

Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Data Summary Table

For successful purification, understanding the properties of the solvents is key. The following table lists common chromatography solvents in order of increasing polarity (eluotropic series on silica).

| Solvent | Polarity Index | Notes |

| Hexane / Petroleum Ether | ~0.1 | Standard non-polar base for mobile phases. |

| Toluene | 2.4 | Can change selectivity for aromatic compounds. |

| Dichloromethane (DCM) | 3.1 | Good all-purpose solvent, slightly more polar than ether. |

| Diethyl Ether | 2.8 | Similar polarity to DCM but with different selectivity. |

| Ethyl Acetate (EtOAc) | 4.4 | Excellent, versatile polar solvent. A standard choice.[3] |

| Acetone | 5.1 | Used for more polar compounds. |

| Isopropanol | 3.9 | Often used as a polar modifier in small amounts. |

| Methanol (MeOH) | 5.1 | Very polar. Used for highly polar compounds or as a modifier.[3] |

Source: Adapted from general chromatographic principles.[10]

References

- Sigma-Aldrich. (2022, April 26).

- Restek.GC Troubleshooting Guide.

- ResearchGate. (2015, June 18).

- BenchChem.Performance characteristics of different chromatographic columns for nitro compound analysis.

- ScienceDirect.

- Fisher Scientific.

- University of Rochester, Department of Chemistry.Chromatography: Solvent Systems For Flash Column.

- TCI Chemicals.

- Thermo Fisher Scientific. (1996, July 16).

- PubChem, National Center for Biotechnology Information. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)

- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

- University of Rochester, Department of Chemistry.

- Reddit. (2025, March 14).

- Agilent Technologies.

- Chromatographic Methods of Analysis.

- Guidechem.methyl 2-(2-methyl-4-nitrophenyl)

- UKEssays. (2017, August 17).

- BenchChem.

- PubChem, National Center for Biotechnology Information.Methyl 2-(3-nitrophenyl)

- Frontiers in Microbiology. (2016, May 24).

- Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.

- Organic Syntheses. (2025, June 19).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chromatography [chem.rochester.edu]

- 3. Chromatography [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. orgsyn.org [orgsyn.org]

- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 10. researchgate.net [researchgate.net]

Removing unreacted 3-methyl-4-nitrophenylacetic acid impurities

Technical Support Center: Purification & Troubleshooting

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth, field-proven strategies for the effective removal of unreacted 3-methyl-4-nitrophenylacetic acid from your reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-methyl-4-nitrophenylacetic acid that I can exploit for purification?

To effectively remove 3-methyl-4-nitrophenylacetic acid, it is crucial to understand its molecular characteristics. Its structure contains three key functional areas that dictate its behavior: a carboxylic acid group (-COOH), an aromatic ring, and a nitro group (-NO2).

The most important feature for purification is the carboxylic acid group , which is acidic. This allows the molecule to be deprotonated by a base to form a water-soluble carboxylate salt. This acidic nature is the cornerstone of purification by liquid-liquid extraction. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, while the electron-donating methyl group has a minor counteracting effect[1]. The molecule is relatively polar due to the carboxylic acid and nitro groups, which is a critical consideration for purification by column chromatography.

| Property | Value/Description | Significance for Purification |

| Molecular Formula | C₉H₉NO₄[2] | - |

| Molecular Weight | 195.17 g/mol [2] | Used for molar calculations in your reaction. |

| Appearance | Solid[2] | Allows for purification by recrystallization if product is also solid. |

| Acidity (pKa) | Acidic (Carboxylic Acid) | Primary property for removal. Enables selective extraction into a basic aqueous phase. |

| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc). The corresponding salt is soluble in water. | Dictates choice of solvents for extraction and chromatography. |

| Polarity | High | The compound will adhere strongly to polar stationary phases like silica gel. |

Q2: What are the primary methods for removing this impurity, and how do I choose the right one?

There are three primary methods, and the choice depends on the nature of your desired product and the scale of your reaction.

-